2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride
Description
2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride is a benzothiazole derivative featuring a piperidine ring connected via a methylene-ether (-CH₂-O-) linkage to the benzo[d]thiazole core. Its molecular formula is C₁₂H₁₅ClN₂OS, with a molecular weight of 270.78 g/mol . The compound is typically synthesized as a hydrochloride salt to enhance aqueous solubility and stability, a common strategy in pharmaceutical chemistry.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSTQVFTIGVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride belongs to the class of benzothiazole derivatives, known for their significant biological activities. The compound's structure includes a benzothiazole moiety linked to a piperidine ring through a methoxy group, which contributes to its unique chemical properties and potential therapeutic effects.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide. A study highlighted the efficacy of certain derivatives in reducing ear edema in animal models, suggesting potential applications in treating inflammatory conditions .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| Compound A | 50.6% | 12 |
| Compound B | 33.3% | 4 |
| Ibuprofen | 39.34% | 12 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against various pathogens. Research shows that benzothiazole derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| Compound E | P. aeruginosa | 15 µg/mL |
Case Study: Analgesic Effects
A study conducted on a series of benzimidazole derivatives, including related compounds, found significant analgesic effects at varying doses. The compound demonstrated better inhibition of acetic acid-induced writhing compared to standard analgesics like diclofenac, highlighting its potential as a pain management agent .
Case Study: Cancer Research
In cancer research, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines, including breast cancer (MCF-7). The compound's ability to induce apoptosis in cancer cells through mechanisms such as caspase activation has been documented .
Table 3: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.71 | 5-Fluorouracil |
| HepG2 | 10.5 | Cisplatin |
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that this compound can fit into the binding pockets of various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and pharmacological distinctions between 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride and analogous compounds:
Key Comparisons:
Structural Flexibility vs. Rigidity: The methylene-ether linker in this compound provides greater conformational flexibility compared to the rigid piperazine core in compound 8 . This flexibility may improve binding to dynamic receptor sites like 5HT1A.
Substituent Effects: The 4-chlorophenyl group in compound 8 increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
Pharmacological Targets :
- While this compound is hypothesized to modulate serotonin pathways, pioglitazone hydrochloride operates via PPAR-γ agonism, illustrating divergent therapeutic applications .
Salt Forms and Physicochemical Properties :
- Hydrochloride salts (e.g., compound 8 hydrochloride) exhibit higher melting points (214–216°C) compared to their free bases, improving thermal stability for formulation .
Research Findings and Implications
- Synthetic Accessibility : The synthesis of benzothiazole derivatives often relies on condensation reactions, as seen in , but yields for complex analogs (e.g., compound 12 ) can be low (7%), highlighting challenges in scalability .
- Biological Activity : Compounds with piperidine/piperazine substituents show promise in CNS drug discovery, particularly for serotonin-related disorders. However, substituent positioning (e.g., piperidin-3-yl vs. piperidin-4-yl) significantly impacts receptor selectivity .
- Commercial Relevance : Derivatives like 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride (BD214305) are marketed as high-purity intermediates (95%), underscoring their utility in medicinal chemistry .
Biological Activity
The compound 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride is a member of the benzo[d]thiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14ClN3OS
- Molecular Weight : 283.78 g/mol
The structure consists of a benzo[d]thiazole moiety linked to a piperidine group via a methoxy bridge, which is crucial for its biological interactions.
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit various mechanisms of action, including:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising inhibitory activity against acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Some derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .
- Antitumor Activity : The compound has been explored for its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a related benzo[d]thiazole derivative on human cancer cell lines, revealing an IC50 value significantly lower than standard chemotherapeutics, indicating potent antitumor properties .
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .
- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of related compounds against clinical isolates. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
Recent literature highlights the ongoing exploration of benzo[d]thiazole derivatives for their therapeutic potentials:
- Anticonvulsant Properties : Certain analogs have shown anticonvulsant activity in animal models, suggesting further investigation into their use for seizure disorders .
- SAR Studies : Structure-activity relationship (SAR) analyses have identified key functional groups that enhance biological activity, guiding future synthetic efforts to optimize efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 4-(bromomethyl)piperidine with benzo[d]thiazol-2-ol in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere, followed by HCl salt formation . Purification often involves recrystallization from ethanol or acetone to achieve >95% purity. Structural confirmation requires H NMR (e.g., δ 1.5–2.8 ppm for piperidine protons) and mass spectrometry .
Q. How should researchers characterize the purity and stability of this compound?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Stability studies under varying pH (e.g., 1–13), temperature (4°C to 40°C), and light exposure can identify degradation products via LC-MS. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting point deviations .
Q. What safety protocols are essential for handling this compound?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (PEL: <1 mg/m). In case of skin contact, wash immediately with soap/water. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose via incineration (follow EPA guidelines) .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Methodology :
- Catalysts : Use 1–5 mol% of DMAP or DBU to enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain reflux at 80–100°C to minimize side reactions (e.g., piperidine ring decomposition).
- Workup : Liquid-liquid extraction with dichloromethane/water removes unreacted starting materials.
Q. How do researchers resolve contradictions in spectral data during structural confirmation?
- Methodology :
- NMR analysis : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to validate piperidine and benzothiazole ring conformations .
- Mass spectrometry : High-resolution MS (HRMS) with <5 ppm error confirms molecular formula.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What strategies are used to evaluate the compound’s biological activity in vitro?
- Methodology :
- Cell lines : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using SRB assays. IC values are calculated via nonlinear regression (GraphPad Prism) .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT receptor) with H-8-OH-DPAT to measure affinity (K) .
- Dose-response : Use logarithmic concentrations (1 nM–100 µM) to assess efficacy and potency.
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME prediction : Tools like SwissADME estimate logP (2.5–3.5), solubility (<10 µg/mL), and blood-brain barrier penetration (CNS MPO score >4).
- Docking studies : AutoDock Vina models interactions with target proteins (e.g., 5-HT receptor) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why do similar benzothiazole derivatives exhibit varying cytotoxic activities?
- Analysis : Differences arise from substituent effects. For example, electron-withdrawing groups (e.g., Cl) on the benzothiazole ring enhance cytotoxicity (IC <10 µM) by increasing membrane permeability, while bulky groups reduce activity due to steric hindrance . Cross-validate using multiple cell lines and apoptosis assays (Annexin V/PI staining).
Q. How to address discrepancies in reported melting points for hydrochloride salts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
